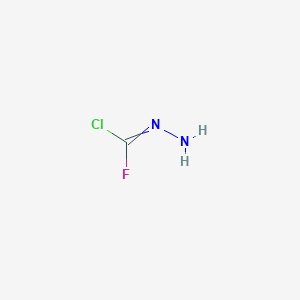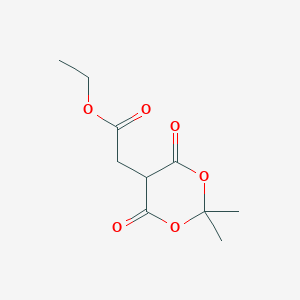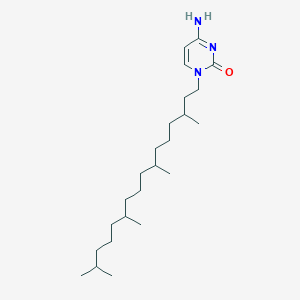
N~1~-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide: is a synthetic organic compound characterized by the presence of hydroxy, methyl, and dioctyl groups attached to a butanediamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N1-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butanediamide, methylamine, and octylamine.
Methylation: The methyl group is introduced via a methylation reaction, typically using methyl iodide or dimethyl sulfate.
Octylation: The dioctyl groups are attached through an alkylation reaction, using octyl bromide or octyl chloride as alkylating agents.
Industrial Production Methods: In an industrial setting, the production of N1-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide may involve:
Batch Processing: Utilizing large-scale reactors to carry out the hydroxylation, methylation, and octylation reactions sequentially.
Continuous Flow Processing: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Purification: Employing techniques such as distillation, crystallization, and chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: N1-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dioctyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a strong base like sodium hydride.
Major Products:
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted butanediamides.
Aplicaciones Científicas De Investigación
N~1~-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mecanismo De Acción
The mechanism of action of N1-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide involves:
Molecular Targets: The compound interacts with specific enzymes and receptors, modulating their activity.
Pathways Involved: It may influence metabolic pathways by inhibiting or activating key enzymes, leading to altered cellular processes.
Comparación Con Compuestos Similares
N-Hydroxy-N-methylbutanediamide: Lacks the dioctyl groups, resulting in different chemical properties and applications.
N-Methyl-N-octylbutanediamide: Lacks the hydroxy group, affecting its reactivity and biological activity.
N-Hydroxy-N-octylbutanediamide: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness: N1-Hydroxy-N~1~-methyl-N~4~,N~4~-dioctylbutanediamide is unique due to the presence of both hydroxy and dioctyl groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
175665-44-8 |
|---|---|
Fórmula molecular |
C21H42N2O3 |
Peso molecular |
370.6 g/mol |
Nombre IUPAC |
N-hydroxy-N-methyl-N',N'-dioctylbutanediamide |
InChI |
InChI=1S/C21H42N2O3/c1-4-6-8-10-12-14-18-23(19-15-13-11-9-7-5-2)21(25)17-16-20(24)22(3)26/h26H,4-19H2,1-3H3 |
Clave InChI |
NCFYKJVTIMZTDA-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(CCCCCCCC)C(=O)CCC(=O)N(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-(4-methylphenyl)-[(4-methylphenyl)hydrazinylidene]-oxidoazanium](/img/structure/B12559983.png)
![Triethyl[(1,4,7,10,13-pentaoxacyclohexadecan-15-yl)methyl]silane](/img/structure/B12559987.png)



![2H-Benzo[b]pyrano[2,3-f][1,4]benzodioxin-2-one, 4-methyl-](/img/structure/B12560019.png)
![N-[2-(Carboxyamino)ethyl]-2-imidodicarbonic acid](/img/structure/B12560026.png)

![2-[2-(4-Chlorophenyl)-1-(1H-1,2,4-triazol-1-yl)ethyl]-1,3-benzothiazole](/img/structure/B12560047.png)





